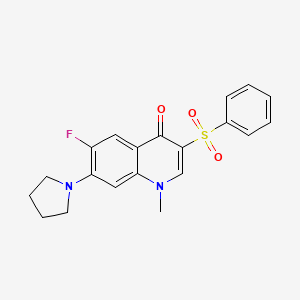

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Description

6-Fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a quinolinone derivative characterized by a fluorine atom at position 6, a methyl group at position 1, a phenylsulfonyl substituent at position 3, and a pyrrolidine ring at position 6. The quinolinone core is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase-inhibitory activities. The fluorine atom enhances metabolic stability and bioavailability, while the phenylsulfonyl group may contribute to target binding and selectivity. The pyrrolidine moiety at position 7 likely modulates solubility and pharmacokinetic properties .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-22-13-19(27(25,26)14-7-3-2-4-8-14)20(24)15-11-16(21)18(12-17(15)22)23-9-5-6-10-23/h2-4,7-8,11-13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCWKICVCPIMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Phenylsulfonyl Group Addition: This step involves the sulfonylation of the quinoline core using phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as pyridine.

Pyrrolidinyl Group Addition: The final step involves the nucleophilic substitution of the quinoline core with pyrrolidine, typically using pyrrolidine itself or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Pyrrolidine in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Differences

*Calculated molecular weight based on formula.

Functional Implications

Position 1 (Alkyl Substituent): Methyl vs. Ethyl or cyclopropyl substituents (e.g., in and ) may increase lipophilicity, affecting metabolic stability .

Position 3 (Sulfonyl Group) :

- Phenylsulfonyl vs. 3-Chlorophenylsulfonyl : The 3-chlorophenyl variant () introduces electron-withdrawing effects, which could enhance electrophilic interactions with biological targets. However, chlorine may increase molecular weight and reduce solubility .

Position 7 (Heterocyclic Amine): Pyrrolidin-1-yl vs.

Position 6 (Halogen) :

- All compounds retain fluorine at position 6, suggesting a conserved role in enhancing bioavailability and resistance to oxidative metabolism.

Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

6-Fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's chemical structure is characterized by the following attributes:

- Molecular Formula : C23H25FN2O3S

- Molecular Weight : 428.5 g/mol

- CAS Number : 892759-28-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which include:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development against diseases like cancer and infections.

- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways crucial for cell survival and proliferation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to:

- Inhibit Cell Proliferation : The compound showed a dose-dependent reduction in the viability of various cancer cell lines, including glioma and leukemia cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.0 | Induction of apoptosis |

| Leukemia | 3.2 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also displays antimicrobial properties against several pathogens. In vitro studies revealed:

- Broad-spectrum Activity : Effective against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on glioma cells revealed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in glioma treatment.

Case Study 2: Antimicrobial Effects

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load, supporting its potential application in treating resistant infections.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise during its synthesis?

Answer:

The synthesis of sulfone-containing quinolin-4(1H)-ones typically involves radical oxidative cyclization. For example, Zhou et al. (2016) reported a one-pot metal-free protocol using o-azidoaryl acetylenic ketones and sulfonic acids with TBHP as a radical initiator at 80°C under argon . However, steric hindrance from bulky groups (e.g., aliphatic sulfonic acids) can limit reaction efficiency . Alternative routes include modifying existing fluoroquinolone scaffolds by introducing pyrrolidine or sulfonyl groups via nucleophilic substitution or coupling reactions, as seen in fluoroquinolone antibacterial agent synthesis . Key challenges include ensuring regioselectivity during sulfonylation and maintaining stability of the quinolinone core under harsh reaction conditions.

Advanced: How can researchers address conflicting data regarding the antibacterial activity of structurally similar quinolin-4(1H)-one derivatives?

Answer:

Discrepancies in antibacterial activity data often stem from variations in bacterial strains, assay conditions, or substituent effects. For instance, fluoroquinolones with C-8 fluorine substitutions exhibit enhanced Gram-positive activity compared to chlorine or methoxy groups . To resolve contradictions:

- Standardize assays : Use CLSI/MIC guidelines and consistent bacterial strains.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., pyrrolidine vs. piperazine) on target binding (e.g., DNA gyrase inhibition) .

- Cross-validate results : Combine in vitro MIC data with in vivo pharmacokinetic studies, as exemplified by compound LB20304, which showed superior efficacy against MRSA despite moderate in vitro potency .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FT-IR/FT-Raman : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and hydrogen bonding patterns .

- NMR : ¹⁹F NMR confirms fluorine position, while ¹H/¹³C NMR resolves pyrrolidine and quinolinone ring conformations .

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking in quinolinone derivatives, as seen in dihydroquinolin-4(1H)-one structures) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for confirming sulfonyl and pyrrolidine substituents .

Advanced: How can computational methods aid in optimizing the compound’s pharmacokinetic properties?

Answer:

- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups) on solubility and bioavailability .

- Molecular docking : Simulate interactions with bacterial DNA gyrase or topoisomerase IV to guide structural modifications .

- ADMET prediction : Use tools like SwissADME to estimate logP, aqueous solubility, and metabolic stability. For example, introducing hydrophilic groups (e.g., hydroxyls) can improve solubility, as demonstrated in lapatinib-derived analogs .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Hazard mitigation : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles), fume hoods, and explosion-proof equipment .

- Storage : Keep in a dry, ventilated container away from heat/light.

- Emergency response : For skin contact, wash with water; for ingestion, seek immediate medical attention .

Advanced: What strategies resolve discrepancies in toxicity data between in vitro and in vivo studies?

Answer:

- Dose-response analysis : Compare LC₅₀ values across models and adjust for metabolic activation (e.g., liver S9 fractions in Ames tests).

- Mechanistic toxicology : Investigate off-target effects (e.g., mitochondrial toxicity) using transcriptomics or proteomics .

- Cross-species validation : Test in zebrafish or rodent models to assess translatability, as acute toxicity profiles may vary due to metabolic differences .

Basic: How does the sulfonyl group influence the compound’s reactivity and stability?

Answer:

The phenylsulfonyl group enhances electrophilicity at the C-3 position, facilitating nucleophilic substitutions. However, it may also:

- Reduce photostability : Sulfonyl groups absorb UV light, necessitating light-protected storage .

- Increase metabolic resistance : Sulfonates are less prone to hydrolysis than esters, improving in vivo stability .

Advanced: What experimental approaches validate the compound’s mechanism of action in bacterial quorum sensing?

Answer:

- Quorum sensing inhibition assays : Measure dose-dependent reduction in bioluminescence (e.g., Vibrio harveyi models) .

- Gene expression profiling : Use qRT-PCR to assess downregulation of luxR-type regulator genes.

- Structural analogs : Compare activity of brominated or difluoromethylated derivatives to identify critical substituents .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate sulfonated byproducts .

- Recrystallization : Employ dichloromethane/di-isopropylether mixtures, as validated for dihydroquinolin-4(1H)-one derivatives .

Advanced: How can researchers leverage maximum-likelihood refinement in X-ray crystallography for this compound?

Answer:

The maximum-likelihood method in REFMAC improves model accuracy by incorporating phase information and error estimates . For quinolinone derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.